Piperidinoethyl carbazol-N-carboxylate hydrochloride
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Overview
Description
Piperidinoethyl carbazol-N-carboxylate hydrochloride is a compound that belongs to the class of N-substituted carbazoles. Carbazoles are aromatic heterocyclic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics . The compound’s structure includes a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused with a nitrogen-containing ring, and a piperidine group, which is a six-membered ring containing nitrogen .
Preparation Methods
The synthesis of piperidinoethyl carbazol-N-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
N-alkylation of carbazole: Carbazole is reacted with an alkyl halide in the presence of a base to introduce the piperidinoethyl group.
Carboxylation: The N-alkylated carbazole is then carboxylated using a suitable carboxylating agent such as carbon dioxide or phosgene.
Hydrochloride formation: The final step involves the conversion of the carboxylate to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency .
Chemical Reactions Analysis
Piperidinoethyl carbazol-N-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Piperidinoethyl carbazol-N-carboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidinoethyl carbazol-N-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Piperidinoethyl carbazol-N-carboxylate hydrochloride can be compared with other similar compounds such as:
N-substituted carbazoles: These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Benzocarbazoles: These compounds have an additional benzene ring fused to the carbazole structure, which can enhance their electronic properties.
Indolocarbazoles: These compounds contain an indole moiety fused to the carbazole structure, which can impart unique biological activities.
The uniqueness of this compound lies in its specific combination of the piperidine and carbazole moieties, which can result in distinct chemical and biological properties compared to other carbazole derivatives .
Properties
CAS No. |
64057-97-2 |
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Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl carbazole-9-carboxylate;chloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(24-15-14-21-12-6-1-7-13-21)22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22;/h2-5,8-11H,1,6-7,12-15H2;1H |
InChI Key |
CPIRVEAKCHZXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)N2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
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